Glycine, 2-phenyl-N-(phenylacetyl)-, L-
Description
Significance of Substituted Glycine (B1666218) Scaffolds in Modern Organic Synthesis and Biological Systems
Substituted glycine scaffolds are of paramount importance in contemporary organic synthesis and the study of biological systems. Two major classes of these derivatives are N-substituted glycines, often called peptoids, and α-substituted glycines.
N-Substituted Glycines (Peptoids): Peptoids are structural isomers of peptides where the side chain is attached to the nitrogen atom of the amide backbone rather than the α-carbon. nih.gov This seemingly subtle change has profound consequences:
Proteolytic Resistance: The altered backbone structure makes peptoids resistant to degradation by proteases, a major hurdle for the therapeutic use of natural peptides. nih.gov
Synthetic Accessibility: Peptoids can be easily synthesized on a solid phase, allowing for the rapid creation of large, diverse libraries of compounds for screening. nih.gov
Structural Diversity: A vast array of side chains can be incorporated, enabling fine-tuning of the molecule's properties for applications in drug design and materials science. nih.govacs.org
α-Substituted Glycines: Introducing substituents at the α-carbon of glycine creates chiral centers and allows for the synthesis of a wide range of non-proteogenic amino acids. These scaffolds are crucial for:
Drug Development: Incorporating NPAAs into peptide drug candidates can fundamentally alter and improve their drug-like properties, including stability, potency, permeability, and bioavailability. nih.govnih.govbohrium.com
Conformational Control: The steric bulk of the α-substituent can constrain the peptide backbone, leading to more defined secondary structures. This is critical for designing molecules that bind to specific biological targets with high affinity and selectivity. nbinno.com
Bioactive Molecules: Many natural products with significant biological activities contain α-substituted amino acid motifs. rsc.org For instance, phenylglycine is a key component in various peptide natural products. rsc.org
The versatility of these substituted glycine scaffolds makes them powerful tools for chemists and biologists to probe biological processes and develop new therapeutic agents. nih.govnbinno.com
| Scaffold Type | Key Advantages | Primary Applications |
|---|---|---|
| N-Substituted Glycines (Peptoids) | Proteolytic stability, ease of synthesis, high side-chain diversity. nih.gov | Drug discovery, biomaterials, molecular probes. nih.gov |
| α-Substituted Glycines | Enhanced peptide stability, conformational constraint, introduction of novel functionalities. nih.govnbinno.com | Peptidomimetics, chiral synthesis, development of bioactive compounds. rsc.orgresearchgate.net |
Historical Context of N-Acylated Amino Acid Research and Stereochemical Importance
The study of N-acylated amino acids is deeply rooted in the history of amino acid chemistry. Following the discovery of the first amino acids in the early 19th century, research into their chemical modification began. N-acylation, the attachment of an acyl group to the amino group of an amino acid, became a key strategy for both protection in peptide synthesis and for the creation of new molecular entities.
The occurrence of N-acylated amino acids in biological systems has been known for a considerable time, with early examples including N-acetylglutamate and metabolites identified in metabolic diseases. nih.govfrontiersin.org However, widespread interest in N-acylated amino acids, particularly those with long-chain fatty acyl groups (lipo-amino acids), has surged in recent decades. frontiersin.org This was driven by the discovery of biologically important N-acyl amides like anandamide, which spurred the search for other endogenous signaling molecules within this class. frontiersin.orgmdpi.com
Stereochemical Importance: A critical aspect of amino acid chemistry is stereochemistry. With the exception of glycine, all proteinogenic amino acids are chiral, existing predominantly in the L-configuration in nature. The synthesis of α-substituted amino acids and their derivatives, therefore, presents the challenge of controlling the stereochemical outcome.
Asymmetric Synthesis: The development of methods for the asymmetric synthesis of chiral amino acids is a major focus of organic chemistry. bohrium.com This includes enzymatic methods and the use of chiral catalysts to produce optically pure amino acids. rsc.org
Biological Activity: The stereochemistry of a molecule is often crucial for its biological function. Different enantiomers can have vastly different (or even opposing) effects. Consequently, stereoselective synthesis is essential in drug development to ensure the desired therapeutic effect.
Racemization: Phenylglycine and its derivatives are known to be more prone to racemization (the conversion of a chiral molecule into an equal mixture of enantiomers) compared to other amino acids. rsc.org This presents a specific challenge in their synthesis and handling, requiring mild reaction conditions to maintain stereochemical integrity. bioengineer.org
The historical progression of synthesis methods, from classical approaches to modern asymmetric catalysis, reflects the growing appreciation for the profound impact of stereochemistry on the biological and chemical properties of N-acylated amino acids. bohrium.comresearchgate.net
| Period/Year | Key Development | Significance |
|---|---|---|
| Early 1900s | Discovery and characterization of the basic proteinogenic amino acids. | Established the fundamental building blocks of proteins. |
| 1950s | Identification of N-acetylglutamate as an allosteric activator. frontiersin.org | Early example of a biologically active N-acylated amino acid. frontiersin.org |
| 1960s | Identification of N-acylated amino acids as biomarkers for metabolic diseases. nih.govfrontiersin.org | Highlighted the role of N-acylation in metabolism and pathology. nih.govfrontiersin.org |
| 1992 | Discovery of anandamide, an N-acyl ethanolamine. frontiersin.org | Sparked widespread interest in the signaling roles of N-acyl amides. frontiersin.org |
| 1990s-Present | Development of advanced methods for asymmetric synthesis of amino acids. bohrium.com | Enabled the controlled synthesis of chiral non-proteogenic amino acids for research and drug development. bohrium.com |
Current Research Trends on L-2-Phenyl-N-(phenylacetyl)glycine within the Field of Non-Proteogenic Amino Acids
While specific research focused exclusively on Glycine, 2-phenyl-N-(phenylacetyl)-, L- (also known as L-N-(phenylacetyl)phenylglycine) is not extensively documented in publicly available literature, its structure places it at the intersection of several important research trends within the field of non-proteogenic amino acids. The compound is an N-acylated derivative of L-phenylglycine, and current research on these parent structures provides insight into the potential applications and areas of investigation for this specific molecule.
L-Phenylglycine Derivatives: L-phenylglycine is a valuable chiral building block in medicinal chemistry. Research has demonstrated that derivatives of L-phenylglycine possess a range of biological activities.
Antagonists of Glutamate (B1630785) Receptors: Certain phenylglycine derivatives have been identified as the first selective antagonists for metabotropic glutamate receptors, which are important targets in neuroscience. nih.gov
Antidiabetic Agents: Novel L-phenylglycine derivatives have been designed and synthesized as potential leads for antidiabetic drugs, showing activity as peroxisome proliferator-activated receptor gamma (PPARγ) agonists. nih.govgoogle.com
Anticonvulsants: Phenylglycinamide derivatives are being investigated as potential broad-spectrum anticonvulsants. mdpi.com
N-Acylated Amino Acids: The N-acylation of amino acids, as seen with the N-phenylacetyl group in the target molecule, is a strategy to create new bioactive molecules.
Signaling Molecules: N-acylated amino acids are an emerging class of endogenous signaling molecules involved in metabolism and disease. mdpi.comnih.gov For example, N-lactoyl amino acids have recently gained attention for their role in exercise physiology and metabolic regulation. nih.govresearchgate.net
Nootropic Agents: The N-phenylacetyl group is a component of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept), a molecule with nootropic (cognitive-enhancing) activity. researchgate.net This suggests that the N-phenylacetyl moiety can be a key feature for neurologically active compounds.
Given these trends, research on L-2-Phenyl-N-(phenylacetyl)glycine would likely explore its potential as a chiral intermediate for more complex molecules or as a bioactive compound in its own right, potentially targeting neurological or metabolic pathways. The combination of the stereochemically defined phenylglycine core with the N-phenylacetyl group creates a unique chemical entity whose properties are an active area of interest in the broader field of medicinal chemistry and drug discovery. The synthesis and evaluation of such complex NPAAs are central to the ongoing effort to expand the toolkit of molecular structures available for developing novel therapeutics. nih.govnih.gov
Properties
CAS No. |
24003-71-2 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
(2S)-2-phenyl-2-[(2-phenylacetyl)amino]acetic acid |
InChI |
InChI=1S/C16H15NO3/c18-14(11-12-7-3-1-4-8-12)17-15(16(19)20)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,17,18)(H,19,20)/t15-/m0/s1 |
InChI Key |
YNNIOBNUNOYVLD-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N[C@@H](C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for L 2 Phenyl N Phenylacetyl Glycine and Analogues
Precursor Synthesis and Reactant Selection
The successful synthesis of L-2-Phenyl-N-(phenylacetyl)glycine hinges on the quality and stereochemical integrity of its precursors: L-phenylglycine and a suitable phenylacetylating reagent. The selection and preparation of these starting materials are foundational to the entire synthetic pathway.
Stereoselective Preparation of L-Phenylglycine and its Aminonitrile Intermediates
L-phenylglycine is a non-proteinogenic amino acid that serves as a crucial chiral building block. nih.gov Its stereoselective synthesis is paramount. A prominent route to α-amino acids is the Strecker synthesis, which involves a one-pot reaction of an aldehyde (benzaldehyde), ammonia, and cyanide to form an α-aminonitrile, in this case, phenylglycinonitrile. mdpi.com The classical Strecker synthesis produces a racemic mixture of the aminonitrile. frontiersin.orgresearchgate.net
To achieve the desired L-enantiomer, chemoenzymatic methods are often employed. These strategies utilize enzymes, such as nitrilases, for the dynamic kinetic resolution of the racemic aminonitrile. frontiersin.orgfrontiersin.org In this process, the enzyme selectively hydrolyzes one enantiomer of the aminonitrile to the corresponding amino acid, while the unreacted enantiomer is continuously racemized in situ. This dynamic resolution allows for a theoretical yield of up to 100% for the desired enantiomer. frontiersin.orgresearchgate.net Optimization of reaction conditions, particularly maintaining a mildly alkaline pH (e.g., 9.5), is crucial as it facilitates both the initial aminonitrile formation and the in-situ racemization of the intermediate. frontiersin.orgresearchgate.net
Alternative approaches include asymmetric Strecker reactions using chiral auxiliaries to direct the stereochemistry during the synthesis. researchgate.net Furthermore, microbial bioconversion pathways offer a sustainable and highly enantioselective method for producing L-phenylglycine from various substrates. nih.gov
Synthesis of Phenylacetylating Reagents, including Phenylacetyl Chloride
The second key precursor is an activated form of phenylacetic acid, most commonly phenylacetyl chloride. This acylating reagent is responsible for introducing the N-(phenylacetyl) group to the L-phenylglycine molecule. The synthesis of phenylacetyl chloride typically starts from phenylacetic acid and involves its conversion using a chlorinating agent.
Several reagents are effective for this transformation, with the choice often depending on the desired scale, purity requirements, and handling considerations.
| Chlorinating Reagent | Typical Reaction Conditions | Reported Yield | Reference |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Reflux with phenylacetic acid, followed by distillation of excess reagent. | Good to high | prepchem.com |
| Oxalyl Chloride ((COCl)₂) | Reaction with phenylacetic acid or its sodium salt, often in a solvent like benzene. Can proceed spontaneously after initiation. | ~74% | mdma.ch |
| Phosphorus Trichloride (PCl₃) | Heating with phenylacetic acid, followed by vacuum distillation for purification. | ~71% | prepchem.com |
The use of anhydrous solvents is critical in these procedures to prevent the hydrolysis of the highly reactive acid chloride back to phenylacetic acid. google.com
Direct Acylation and Condensation Strategies
With the precursors in hand, the formation of the amide bond between L-phenylglycine and the phenylacetyl group is the central transformation. This can be achieved through direct acylation using the highly reactive phenylacetyl chloride or via condensation reactions mediated by coupling reagents.
N-Acylation Procedures for Glycine (B1666218) and its Alpha-Substituted Derivatives
The N-acylation of L-phenylglycine with phenylacetyl chloride is a direct and common method for forming the target amide linkage. This reaction, a type of Schotten-Baumann reaction, is typically performed by adding the acid chloride to a solution of the amino acid under basic conditions. The base, such as sodium hydroxide (B78521), serves to neutralize the hydrochloric acid that is generated as a byproduct and to deprotonate the amino group of L-phenylglycine, increasing its nucleophilicity. google.com
The reaction can be carried out in various solvent systems. While aqueous-alkaline solutions are common, using dried, anhydrous organic solvents can be advantageous as it prevents the competing hydrolysis of phenylacetyl chloride, thereby potentially increasing the yield of the desired N-acylated product. google.com In biphasic systems, phase transfer catalysts may be employed to enhance the reaction rate between the reactants present in different phases. google.com
Peptide Coupling Reagent Applications in Forming Amide Linkages
An alternative to the acid chloride method is the direct coupling of phenylacetic acid with L-phenylglycine. This approach avoids the need to synthesize and handle the moisture-sensitive acid chloride. The reaction is facilitated by peptide coupling reagents, which activate the carboxylic acid group of phenylacetic acid, making it susceptible to nucleophilic attack by the amino group of L-phenylglycine. uantwerpen.beresearchgate.net
This method is a cornerstone of modern peptide synthesis. bachem.com A wide array of coupling reagents has been developed, each with specific characteristics regarding reactivity, cost, and potential for side reactions, particularly racemization.
| Reagent Class | Examples | Key Features | Reference |
|---|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used; often combined with additives like HOBt or HOSu to suppress racemization. Byproducts can be challenging to remove (e.g., DCU from DCC). | bachem.compeptide.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Highly efficient, fast reaction rates, and soluble byproducts. Require a non-nucleophilic base (e.g., DIPEA, NMM). | bachem.compeptide.com |
| Phosphonium Salts | BOP, PyBOP, PyBrOP | Very effective reagents, similar in application to aminium salts. | bachem.compeptide.com |
| Other | Diphenylsilane | A sustainable option that produces minimal waste (hydrogen and siloxane byproducts). | rsc.org |
The choice of coupling reagent, additives, base, and solvent must be carefully considered to ensure an efficient reaction while preserving the stereochemical integrity of the L-phenylglycine chiral center. bachem.compeptide.com
Methodological Optimization for Enhanced Yield and Purity
Achieving high yield and purity is a primary goal in the synthesis of fine chemicals like L-2-Phenyl-N-(phenylacetyl)glycine. azom.com Optimization strategies are applied at every stage of the process, from precursor synthesis to final product isolation.
In the N-acylation step, controlling reaction parameters such as temperature, reaction time, and the stoichiometry of reactants is crucial. For instance, slow, controlled addition of phenylacetyl chloride at low temperatures can minimize side reactions.
The final purification of the product is critical for removing unreacted starting materials, reagents, and byproducts. Standard laboratory techniques include:
Filtration and Washing : The crude product is often isolated by filtration and washed with specific solvents to remove soluble impurities. google.com
Recrystallization : This is a powerful technique for purifying solid compounds based on differences in solubility.
Chromatography : For highly pure samples, column chromatography can be used to separate the target compound from even closely related impurities.
Impact of Reaction Conditions: Temperature, Solvent Systems, and pH Control
The control of reaction conditions is paramount to achieving high yield and purity while minimizing side reactions, particularly racemization of the chiral center in the L-phenylglycine component. Phenylglycine and its related residues are known to be prone to racemization during peptide synthesis. rsc.orgnih.gov
Temperature: The synthesis of similar N-acyl amino acids is often conducted at reduced temperatures to mitigate unwanted side reactions. google.com For instance, the acylation of L-proline with phenylacetyl chloride is effectively controlled at temperatures between -10°C and 5°C. google.comchemicalbook.com Maintaining a low temperature during the activation and coupling steps is crucial for preserving the enantiomeric purity of the product. nih.gov In some syntheses of phenylglycine derivatives, the reaction temperature can rise, but careful control is necessary to ensure a stable outcome. orgsyn.org
Solvent Systems: The choice of solvent significantly influences reaction kinetics and solubility of reactants and products. A variety of solvent systems have been employed for the synthesis of N-substituted glycine derivatives. These include single organic solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM), as well as mixed systems. google.comchemicalbook.com For certain catalytic reactions, such as reductive amination to produce N-substituted phenylglycines, a mixed water/organic solvent system is preferred, utilizing solvents like methanol, ethanol (B145695), THF, or dioxane. googleapis.comgoogle.com The workup procedure often involves a biphasic system, using solvents like ethyl acetate (B1210297) and dichloromethane for extraction. google.com
pH Control: Precise pH control is essential, particularly during the workup and isolation phases of the synthesis. After the coupling reaction, the pH of the aqueous phase is typically adjusted to isolate the product. The N-acylated amino acid product is often precipitated from the aqueous solution by acidification. For example, adjusting the pH to a range of 1 to 3 with an acid like hydrochloric acid facilitates the isolation of the product. google.comchemicalbook.com This step is critical for separating the desired compound from unreacted starting materials and water-soluble byproducts.
Table 1: Summary of Reaction Conditions in Analogous Syntheses
| Parameter | Condition | Solvent(s) | Purpose | Source(s) |
|---|---|---|---|---|
| Temperature | -10°C to 5°C | Dichloromethane, THF | Minimize side reactions and racemization | google.comchemicalbook.com |
| Solvent | THF/DCM, Water/Methanol | Dichloromethane, THF, Methanol | Dissolve reactants, facilitate reaction | chemicalbook.comgoogleapis.comgoogle.com |
| pH | 1 to 3 | Water, Dichloromethane | Product isolation and precipitation | google.comchemicalbook.com |
Catalytic Approaches and Coupling Agent Selection in Dipeptide Synthesis
The formation of the amide bond between the carboxyl group of phenylacetic acid and the amino group of L-phenylglycine requires activation of the carboxylic acid. This is achieved through the use of coupling agents or specific catalytic approaches.
Coupling Agent Selection: Coupling reagents are essential for activating the carboxyl group to facilitate amide bond formation. nih.gov
Carbodiimides: Reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are widely used. creative-peptides.comamericanpeptidesociety.org They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. creative-peptides.com To suppress racemization, which is a significant risk with phenylglycine, carbodiimides are often used in conjunction with additives. nih.govbachem.com
Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are employed to form active esters, which accelerates the coupling reaction and minimizes side reactions. americanpeptidesociety.org In the synthesis of a similar compound, N-phenylacetyl-L-prolylglycine ethyl ester, DCC was used with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. chemicalbook.com
Uronium/Phosphonium Salts: Reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate) are known for high coupling efficiency and the formation of stable intermediates, which reduces side reactions. creative-peptides.com
Table 2: Common Coupling Agents and Additives
| Reagent Class | Example(s) | Function | Source(s) |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Carboxyl group activation | creative-peptides.combachem.com |
| Uronium Salts | HBTU, HATU | Carboxyl group activation, high efficiency | nih.govcreative-peptides.com |
| Additives | HOBt, HOAt, DMAP | Reduce racemization, improve efficiency | chemicalbook.comamericanpeptidesociety.orgbachem.com |
Catalytic Approaches: Beyond stoichiometric coupling agents, catalytic methods offer alternative synthetic routes.
Reductive Amination: N-substituted phenylglycines can be prepared via a reductive amination pathway where an imine intermediate is formed and subsequently reduced. This process can be catalyzed by palladium-on-carbon (Pd/C) under a hydrogen atmosphere. googleapis.comgoogle.com
Enzymatic Synthesis: Biocatalytic methods provide high stereoselectivity. While often focused on the synthesis of the L-phenylglycine precursor, enzymes like nitrilases, L-amino acid deaminases, and various dehydrogenases are used to produce L-phenylglycine from different starting materials. nih.govfrontiersin.orgnih.gov Chemoenzymatic strategies, integrating metal catalysts like Au/TiO2 with enzymes, are also being explored for the synthesis of N-phenyl glycine derivatives. researchgate.net
Advanced Techniques for Isolation, Purification, and Recrystallization
Following the synthesis, a multi-step process is required to isolate and purify the L-2-Phenyl-N-(phenylacetyl)glycine to a high degree of purity.
Isolation: The initial isolation from the reaction mixture typically involves a combination of filtration, extraction, and precipitation. A common procedure involves filtering off any solid byproducts, followed by removal of the reaction solvent under reduced pressure. google.com The resulting residue is then redissolved in an organic solvent like dichloromethane and subjected to a series of aqueous washes. These washes, using solutions such as sodium bicarbonate (NaHCO3) and dilute hydrochloric acid (HCl), serve to remove unreacted starting materials and coupling agent byproducts. google.com The final product is often isolated by adjusting the pH of the aqueous layer to cause precipitation, followed by filtration. google.comchemicalbook.com
Purification and Recrystallization: Recrystallization is a powerful technique for purifying the crude product. The isolated solid is dissolved in a minimal amount of a hot solvent or solvent mixture, and then allowed to cool slowly, promoting the formation of pure crystals. Solvents like ethyl acetate and ethanol have been successfully used for the recrystallization of analogous N-acylated amino acids. google.comchemicalbook.com In one purification protocol for dl-phenylglycine, the crude product is dissolved in a basic solution of sodium hydroxide and ethanol, filtered, and then reprecipitated by the slow addition of hydrochloric acid while hot. orgsyn.org The resulting crystals are then washed with ethanol and water to remove residual impurities. orgsyn.org For chiral compounds like L-phenylglycine derivatives, advanced techniques such as crystallization-induced dynamic kinetic resolution can be employed to enhance the enantiomeric excess of the desired stereoisomer. researchgate.net
Stereochemical Investigations and Enantioselective Synthesis
Chirality and Stereoisomerism in Alpha-Substituted Glycine (B1666218) Structures
Glycine, the simplest amino acid, is achiral as its α-carbon is bonded to two hydrogen atoms, precluding the existence of non-superimposable mirror images. However, the substitution of one of these hydrogen atoms with a phenyl group, as in phenylglycine, introduces a stereogenic center at the α-carbon. This carbon is attached to four different groups: a carboxyl group, an amino group, a hydrogen atom, and a phenyl group. This structural feature gives rise to chirality, meaning the molecule can exist as two non-superimposable mirror images known as enantiomers (L- and D-isomers).
Asymmetric Synthetic Routes to Chiral Phenylglycine Derivatives
The synthesis of enantiomerically pure α-amino acids is a key challenge in organic synthesis. Several strategies have been developed to achieve high levels of stereocontrol in the preparation of chiral phenylglycine derivatives.
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. acs.org After the desired stereocenter has been created, the auxiliary is removed. (R)-Phenylglycine amide has emerged as a highly effective chiral auxiliary in the asymmetric synthesis of α-amino acids. acs.orgnih.gov
One notable application is in the asymmetric Strecker synthesis. In this reaction, a ketone or aldehyde reacts with (R)-phenylglycine amide and a cyanide source to form an α-amino nitrile. The chiral auxiliary guides the addition of the cyanide to the imine intermediate, leading to the preferential formation of one diastereomer. A key advantage of using (R)-phenylglycine amide is the phenomenon of crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the formation of that isomer. acs.orgnih.gov This allows for the isolation of nearly diastereomerically pure products.
| Aldehyde/Ketone | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| Pivaldehyde | Water | 93 | >99/1 |
| 3,4-Dimethoxyphenylacetone | MeOH/H₂O | 76 | >99/1 |
Table 1: Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide as a Chiral Auxiliary. acs.org
The diastereomerically pure α-amino nitrile can then be hydrolyzed to the corresponding α-amino acid, and the chiral auxiliary can be recovered. This methodology has been successfully applied to the synthesis of various enantiopure α-amino acids. acs.org
Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method leverages the high stereospecificity of enzymes to selectively catalyze a reaction on only one enantiomer. For the production of enantiopure phenylglycine derivatives, enzymes such as nitrilases and lipases are commonly employed. frontiersin.orgnih.gov
A chemoenzymatic approach often combines a chemical synthesis step with an enzymatic resolution step. For instance, the Strecker synthesis can be used to produce racemic phenylglycinonitrile, which is then subjected to enzymatic hydrolysis. Specific nitrilase variants can selectively hydrolyze one enantiomer of the nitrile to the corresponding amino acid, leaving the other enantiomer unreacted. frontiersin.org By employing dynamic kinetic resolution (DKR), where the unreacted enantiomer is continuously racemized in situ, the theoretical maximum yield of 50% for a kinetic resolution can be surpassed, potentially leading to a near-quantitative conversion to the desired enantiomer. frontiersin.orgresearchgate.net
| Enzyme | Racemization Catalyst | Substrate Conversion (%) | Product Enantiomeric Excess (ee) (%) |
| Lipase | Benzaldehyde | 80 | 95 |
| Lipase | Chloropyridoxal | 80 | 95 |
Table 2: Lipase-catalyzed Enantioselective Ammonolysis of Phenylglycine Methyl Ester with in situ Racemization. nih.gov
Hydantoinase enzymes are also utilized in a chemoenzymatic process for the production of D-phenylglycine. Racemic 5-phenylhydantoin (B13835) is selectively hydrolyzed by a D-stereospecific hydantoinase to D-N-carbamoylphenylglycine, which is then chemically converted to D-phenylglycine.
Diastereoselective transformations are crucial for controlling the stereochemical outcome when a new stereocenter is created in a molecule that already contains one or more stereocenters. The use of chiral auxiliaries, such as (R)-phenylglycinol, can effectively control the formation of new stereocenters in reactions like alkylation and protonation. nih.govnih.gov
For example, the alkylation of phenylglycinol-derived oxazolopiperidone lactams has been studied to understand the factors influencing the stereoselectivity of the reaction. The configuration of existing stereocenters and the nature of substituents can direct the approach of the electrophile, leading to high diastereoselectivity. nih.gov Similarly, the diastereoselective protonation of chiral lactam enolates derived from phenylglycinol has been shown to occur with high diastereofacial selectivity, providing an asymmetric route to other chiral compounds. nih.gov The ability to control the stereochemical outcome in these transformations is essential for the synthesis of complex molecules with multiple stereocenters.
Studies on Racemization Dynamics and Stereochemical Stability
Phenylglycine and its derivatives are known to be more susceptible to racemization compared to other α-amino acids like alanine. rsc.org This is attributed to the stability of the carbanion intermediate formed upon deprotonation of the α-carbon. The negative charge is delocalized into the adjacent phenyl ring, which lowers the energy barrier for racemization. rsc.org
The rate of racemization is influenced by several factors, including pH, temperature, and the nature of substituents on the phenyl ring. sciencemadness.orgnih.gov Electron-withdrawing groups on the phenyl ring can further stabilize the carbanion, increasing the rate of racemization, while electron-donating groups can have the opposite effect. rsc.org
Studies on the racemization of N-acyl phenylglycine derivatives are particularly relevant in peptide synthesis, where the stereochemical integrity of the amino acid residues is crucial. During peptide coupling reactions, especially under basic conditions, there is a risk of epimerization at the α-carbon of the activated amino acid. luxembourg-bio.com Research has shown that the choice of coupling reagents and bases can significantly impact the extent of racemization. Weaker bases and specific activating agents have been found to minimize the loss of stereochemical purity during the synthesis of peptides containing phenylglycine. luxembourg-bio.com
| Condition | Extent of Racemization |
| Strong Base (e.g., DBU) | High |
| Weaker Base (e.g., NMM) | Low |
| Acidic Conditions | Generally Stable |
Table 3: General Influence of Conditions on the Racemization of Phenylglycine Derivatives. luxembourg-bio.com
Understanding the racemization dynamics is critical for the synthesis, handling, and storage of enantiomerically pure Glycine, 2-phenyl-N-(phenylacetyl)-, L- to ensure its stereochemical integrity is maintained.
Advanced Spectroscopic and Structural Elucidation Techniques for L 2 Phenyl N Phenylacetyl Glycine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of L-2-Phenyl-N-(phenylacetyl)glycine, providing detailed information about the carbon-hydrogen framework. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.
The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The ten aromatic protons from the two phenyl rings would typically appear in the downfield region of 7.0-7.5 ppm. The benzylic protons of the phenylacetyl group would likely resonate as a singlet around 3.6 ppm, while the methine proton on the chiral center of the phenylglycine moiety is anticipated to appear as a singlet or doublet around 5.5 ppm. The amide proton (N-H) would present as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
The ¹³C NMR spectrum provides complementary information, with characteristic signals for the carbonyl carbons of the amide and carboxylic acid groups expected in the range of 170-175 ppm. The aromatic carbons would produce a series of signals between 125-140 ppm, and the aliphatic carbons—the benzylic CH₂ and the chiral Cα—would appear further upfield. Modern computational methods allow for the accurate prediction of these chemical shifts, aiding in the initial assignment. nih.govnih.gov
Two-dimensional NMR techniques are crucial for confirming connectivity. For instance, a COSY (Correlation Spectroscopy) experiment would confirm the coupling between adjacent protons, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal longer-range (2-3 bond) correlations, which are vital for piecing together the molecular fragments, such as connecting the phenylacetyl group to the nitrogen of the phenylglycine unit.
Furthermore, NMR can be used for isomer differentiation. The distinct chemical environments of the L- and D-enantiomers can be resolved by using chiral solvating agents or chiral shift reagents, which induce diastereomeric interactions and lead to separate signals for the corresponding nuclei in the two enantiomers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for L-2-Phenyl-N-(phenylacetyl)glycine Predicted values are based on computational models and data from analogous structures.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Phenylacetyl -CH₂- | ~ 3.6 | ~ 43 |
| Phenylacetyl -C=O | - | ~ 171 |
| Phenylacetyl Phenyl-H | ~ 7.2-7.4 | ~ 127-134 |
| Amide -NH- | Variable (e.g., ~ 8.5) | - |
| Phenylglycine -CH(α)- | ~ 5.5 | ~ 58 |
| Phenylglycine Phenyl-H | ~ 7.3-7.5 | ~ 128-138 |
| Carboxyl -COOH | Variable (e.g., > 10) | ~ 173 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For L-2-Phenyl-N-(phenylacetyl)glycine, with a molecular formula of C₁₆H₁₅NO₃, the calculated monoisotopic mass is 269.1052 Da. HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 269.1052 or the deprotonated molecule [M-H]⁻ at m/z 267.0923, with a mass accuracy of less than 5 ppm. This high level of accuracy definitively confirms the molecular formula and rules out other potential elemental compositions.
Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) provides invaluable structural information by inducing fragmentation of the parent ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For L-2-Phenyl-N-(phenylacetyl)glycine, key fragmentation pathways would likely involve the cleavage of the amide bonds. Common fragments would include the loss of the carboxylic acid group (as CO₂ and H₂O) and cleavage at the amide linkage, generating ions corresponding to the phenylacetyl and phenylglycine moieties. This analysis helps to confirm the connectivity of the different structural units within the molecule.
Table 2: Predicted HRMS Data and Plausible Fragments for L-2-Phenyl-N-(phenylacetyl)glycine
| Ion | Formula | Calculated Monoisotopic Mass (Da) | Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | [C₁₆H₁₆NO₃]⁺ | 269.1052 | Parent Ion |
| [M-H]⁻ | [C₁₆H₁₄NO₃]⁻ | 267.0923 | Parent Ion |
| [C₈H₈NO]⁺ | [C₈H₈NO]⁺ | 134.0606 | Cleavage of amide bond (Phenylglycine iminium ion) |
| [C₈H₇O]⁺ | [C₈H₇O]⁺ | 119.0497 | Cleavage of amide bond (Phenylacetyl cation) |
| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.0548 | Tropylium ion from benzyl (B1604629) group |
Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination
Chiroptical techniques are essential for characterizing chiral molecules like L-2-Phenyl-N-(phenylacetyl)glycine, providing information on its stereochemical identity and purity.
Optical Rotation measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. As a specific enantiomer, L-2-Phenyl-N-(phenylacetyl)glycine is expected to be optically active, exhibiting a specific rotation value ([α]) at a defined wavelength (typically the sodium D-line, 589 nm), temperature, and concentration. The sign of the rotation (+ or -) is a physical characteristic of the compound, while the magnitude is proportional to its enantiomeric excess (ee). This measurement is a straightforward method to assess the enantiomeric purity of a sample.
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. creative-proteomics.com This technique is particularly sensitive to the three-dimensional arrangement of atoms around the chiral center and the conformation of the molecule in solution. The CD spectrum of L-2-Phenyl-N-(phenylacetyl)glycine would show characteristic positive or negative bands (Cotton effects) corresponding to the electronic transitions of its chromophores, namely the two phenyl rings and the amide group. creative-proteomics.com The specific pattern of these bands serves as a fingerprint for the L-enantiomer. By comparing the experimental CD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations, the absolute configuration (R/S) of the chiral center can be determined with a high degree of confidence. mtoz-biolabs.comnih.gov
Table 3: Application of Chiroptical Methods for L-2-Phenyl-N-(phenylacetyl)glycine
| Technique | Principle | Information Obtained |
|---|---|---|
| Optical Rotation | Measures rotation of plane-polarized light. | Confirms optical activity; determines enantiomeric purity (ee). |
| Circular Dichroism (CD) | Measures differential absorption of circularly polarized light. | Provides a stereochemical fingerprint; used to determine absolute configuration by comparison with theoretical calculations. mtoz-biolabs.com |
X-ray Crystallography for Precise Determination of Solid-State Structure and Conformation
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in its solid, crystalline state. nih.gov This technique provides an atomic-resolution map of electron density, from which the exact positions of all atoms in the molecule can be deduced. nih.gov
For L-2-Phenyl-N-(phenylacetyl)glycine, a single-crystal X-ray diffraction analysis would yield a wealth of structural information. It would unequivocally confirm the molecular connectivity and, most importantly, the absolute configuration of the chiral center. The resulting structural model would provide precise measurements of all bond lengths, bond angles, and torsion angles, which define the molecule's specific conformation in the crystal lattice.
Furthermore, the analysis would reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonds (e.g., between the carboxylic acid and amide groups of adjacent molecules) and π-π stacking interactions between the phenyl rings. This information is crucial for understanding the solid-state properties of the compound. The crystallographic data, including unit cell parameters and space group, serves as a definitive reference for the compound's identity. nih.gov
Table 4: Structural Parameters Obtainable from X-ray Crystallography
| Parameter | Description |
|---|---|
| Molecular Connectivity | Confirms the bonded sequence of atoms. |
| Absolute Configuration | Unambiguously determines the L- (or S-) configuration at the chiral center. |
| Bond Lengths | Precise distances between bonded atoms (in Ångstroms). |
| Bond Angles | Angles between three connected atoms (in degrees). |
| Torsion Angles | Dihedral angles defining the molecular conformation. |
| Intermolecular Interactions | Identifies and quantifies hydrogen bonds, van der Waals forces, and π-stacking. |
| Crystal Packing | Describes the arrangement of molecules in the unit cell. |
Computational Chemistry and Molecular Modeling Studies of N Acylated Phenylglycines
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and physicochemical properties of N-acylated phenylglycines are intrinsically linked to their three-dimensional structure and conformational flexibility. Conformational analysis and the mapping of the potential energy surface (PES) are therefore crucial for understanding the molecule's behavior.
Detailed research findings from computational studies on related Cα,α-disubstituted glycines indicate that the presence of bulky substituents, such as the phenyl group in phenylglycine, significantly restricts the conformational freedom of the peptide backbone. Conformational energy computations on model dipeptides containing such residues suggest that their minimum energy conformations are often found in the fully extended (C5) region. This preference for an extended conformation is a key structural feature of peptides containing phenylglycine.
The potential energy surface of a molecule like "Glycine, 2-phenyl-N-(phenylacetyl)-, L-" is a complex landscape with multiple local minima corresponding to different stable conformations. The mapping of this surface involves systematically varying the rotatable bonds (dihedral angles) of the molecule and calculating the corresponding energy. This process identifies the low-energy conformers and the energy barriers that separate them. For N-acylated amino acids, the key dihedral angles that define the backbone conformation are φ (phi), ψ (psi), and ω (omega). The steric hindrance imposed by the two phenyl rings in "Glycine, 2-phenyl-N-(phenylacetyl)-, L-" is expected to lead to a PES with well-defined and relatively deep energy wells, corresponding to a limited number of stable conformations. The rotational barriers between these conformers can also be calculated, providing insight into the dynamics of conformational change.
Table 1: Representative Dihedral Angles for Low-Energy Conformations of a Model N-Acylated Phenylglycine
| Conformation | Dihedral Angle (φ) | Dihedral Angle (ψ) | Relative Energy (kcal/mol) |
| Extended | -150° | +150° | 0.0 |
| Turn-like | -60° | +140° | 2.5 |
| Folded | -80° | +80° | 4.0 |
Note: The data in this table is illustrative and represents typical values for N-acylated phenylglycines based on computational studies of related molecules. The exact values for "Glycine, 2-phenyl-N-(phenylacetyl)-, L-" would require specific calculations.
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. DFT calculations can provide valuable information about the distribution of electrons within "Glycine, 2-phenyl-N-(phenylacetyl)-, L-", which is fundamental to understanding its chemical behavior and spectroscopic properties.
The electronic structure of N-acylated phenylglycines is characterized by the interplay of the phenyl rings, the amide bond, and the carboxylic acid group. DFT calculations can determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and stability; a smaller gap generally indicates higher reactivity. For N-acylated amino acids, the HOMO is typically localized on the electron-rich regions, such as the phenyl rings and the non-bonding orbitals of the oxygen and nitrogen atoms, while the LUMO is often centered on the carbonyl groups and the aromatic rings.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including chemical hardness, softness, electronegativity, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species.
Furthermore, DFT calculations are instrumental in predicting spectroscopic properties. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups. Similarly, by calculating the electronic transition energies, the UV-Visible absorption spectrum can be predicted, providing insights into the electronic excitations within the molecule.
Table 2: Predicted Electronic Properties and Reactivity Descriptors for a Representative N-Acylated Phenylglycine using DFT
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Chemical Hardness (η) | 2.65 eV |
| Chemical Softness (S) | 0.19 eV⁻¹ |
| Electronegativity (χ) | 3.85 eV |
| Electrophilicity Index (ω) | 2.79 eV |
Note: The data in this table is illustrative and represents typical values for N-acylated phenylglycines based on DFT calculations of related molecules. The exact values for "Glycine, 2-phenyl-N-(phenylacetyl)-, L-" would require specific calculations.
Molecular Dynamics (MD) Simulations to Explore Dynamic Behavior and Solvent Interactions
While quantum mechanical methods like DFT provide detailed information about the static properties of a molecule, Molecular Dynamics (MD) simulations offer a powerful approach to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvent effects, and intermolecular interactions.
For "Glycine, 2-phenyl-N-(phenylacetyl)-, L-", MD simulations can be used to investigate its dynamic behavior in different solvent environments. The choice of solvent is critical, as it can significantly influence the conformational preferences of the molecule. In a polar solvent like water, the molecule is likely to adopt conformations that maximize hydrogen bonding between its polar groups (the amide and carboxylic acid moieties) and the surrounding water molecules. Conversely, in a nonpolar solvent, intramolecular hydrogen bonding might be more favored, leading to more compact or folded structures.
MD simulations can provide detailed information about the solvation shell around the molecule, revealing the specific interactions between the solute and solvent molecules. For instance, the radial distribution function can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This can highlight the formation of stable hydrogen bonds and hydrophobic interactions.
Furthermore, MD simulations can be used to study the flexibility of the molecule by analyzing the fluctuations of atomic positions over time. This can identify rigid and flexible regions of the molecule, which can be important for its biological function. The time evolution of the dihedral angles can also be monitored to observe conformational transitions and estimate the timescales of these processes. A theoretical study of the solvation of (R)-N-(3,5-dinitrobenzoyl)phenylglycine in different solvents, including hexane (B92381) and 2-propanol mixtures, has shown that an increase in alcohol concentration can alter the preferred orientations of the chiral selectors.
In Silico Prediction of Molecular Interactions with Biological Targets (Excluding Human Systems)
In silico methods, particularly molecular docking and virtual screening, are widely used to predict and analyze the interactions between small molecules and biological macromolecules, such as enzymes and receptors. While this article excludes human systems, these computational techniques are invaluable for exploring the potential interactions of "Glycine, 2-phenyl-N-(phenylacetyl)-, L-" with non-human biological targets, for instance, in the context of antimicrobial research or veterinary applications.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on a force field that estimates the binding affinity. For "Glycine, 2-phenyl-N-(phenylacetyl)-, L-", docking studies could be performed against various bacterial enzymes to explore its potential as an antimicrobial agent. For example, enzymes involved in bacterial cell wall synthesis or other essential metabolic pathways could be selected as targets. The results of such studies would provide insights into the possible binding modes of the molecule and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.
Virtual screening takes this a step further by computationally screening large libraries of compounds against a specific biological target to identify potential "hits". While in this case, the focus is on a single compound, the principles of virtual screening can be applied to understand the potential promiscuity or specificity of "Glycine, 2-phenyl-N-(phenylacetyl)-, L-" against a panel of non-human targets.
The insights gained from these in silico predictions can guide the design of new derivatives with improved binding affinity or selectivity. For example, by analyzing the predicted binding mode, it might be possible to identify positions on the molecule where modifications could be made to enhance its interaction with the target protein.
Table 3: Illustrative Molecular Docking Results of a Representative N-Acylated Phenylglycine against a Bacterial Enzyme
| Bacterial Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| D-Ala-D-Ala ligase | -7.5 | Tyr216, Ser150 | Hydrogen Bond |
| MurA | -6.8 | Arg91, Gly162 | Electrostatic, van der Waals |
| Penicillin-Binding Protein | -8.2 | Ser62, Thr212 | Hydrogen Bond, Hydrophobic |
Note: The data in this table is for illustrative purposes and represents hypothetical results from a molecular docking study of a representative N-acylated phenylglycine against selected bacterial enzymes. The actual binding affinities and interactions for "Glycine, 2-phenyl-N-(phenylacetyl)-, L-" would need to be determined through specific computational studies.
Design and Synthesis of Analogues and Derivatives of L 2 Phenyl N Phenylacetyl Glycine
Structure-Activity Relationship (SAR) Studies via Systematic Structural Modifications
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. For analogues of L-2-Phenyl-N-(phenylacetyl)glycine, SAR has been extensively explored in the context of developing potent γ-secretase inhibitors. These studies typically involve systematic modifications at several key positions of the molecule to identify which structural features are critical for activity.
The core structure can be divided into three main regions for modification:
The N-acyl (phenylacetyl) group.
The α-substituent of the glycine (B1666218) moiety (the phenyl group).
The carboxylic acid terminus.
Research has shown that the nature of the N-acyl group is critical for potency. For instance, in the development of dipeptide γ-secretase inhibitors, modifications to the phenylacetyl moiety have demonstrated significant effects on inhibitory activity. The introduction of substituents on the phenyl ring of the acyl group can enhance binding affinity and modulate electronic properties.
Similarly, the phenyl group of the phenylglycine core is essential for activity, likely participating in hydrophobic interactions within the target enzyme's active site. The stereochemistry at the α-carbon is also crucial, with the L- or S-configuration often being preferred for biological activity.
The terminal carboxylic acid group is another key site for modification. While essential for interacting with certain residues in a biological target, it is often esterified to improve properties such as cell membrane permeability, as seen in the well-known γ-secretase inhibitor DAPT (N-[N-(3,5-difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester). researchgate.netnih.gov
Table 1: SAR Insights for L-Phenyl-N-(phenylacetyl)glycine Analogues as γ-Secretase Inhibitors
| Modification Site | Structural Change | Impact on Activity | Rationale |
| N-Acyl Phenyl Ring | Introduction of electron-withdrawing groups (e.g., F) | Often increases potency | Enhances binding interactions or metabolic stability. |
| Glycine α-Carbon | Alteration of stereochemistry (L- vs. D-) | Can significantly decrease or abolish activity | Highlights the specific stereochemical requirements of the biological target. |
| Carboxylic Acid | Conversion to t-butyl ester | Increases cell permeability and activity in cell-based assays | Masks the polar carboxylate to facilitate passage across cell membranes. |
| Peptide Backbone | Extension with other amino acids (e.g., Alanine) | Can optimize positioning and interactions within the active site | Creates a dipeptide or oligopeptide with improved binding affinity. researchgate.net |
Synthesis of Ester and Amide Derivatives for Modulated Properties
The synthesis of ester and amide derivatives from the carboxylic acid moiety of L-2-Phenyl-N-(phenylacetyl)glycine is a key strategy for modulating its pharmacokinetic and pharmacodynamic properties. The carboxyl group, while potentially important for target binding, is ionized at physiological pH, which can limit oral bioavailability and cell permeability.
Ester Derivatives: Esterification of the carboxylic acid to form a prodrug is a common approach. The t-butyl ester of N-acyl-S-phenylglycine is a central feature of the potent γ-secretase inhibitor, DAPT. nih.gov This modification transforms the polar carboxylic acid into a more lipophilic group, enhancing its ability to cross cellular membranes. Inside the cell, the ester can be hydrolyzed by cellular esterases to release the active carboxylic acid form.
The synthesis of such esters typically involves standard esterification procedures. For example, the carboxylic acid can be reacted with the desired alcohol (e.g., tert-butanol) in the presence of a coupling agent or under acidic conditions.
Amide Derivatives: The conversion of the carboxylic acid to an amide is another important modification. Amides are generally more stable to hydrolysis than esters and can introduce new hydrogen bonding capabilities, potentially altering the binding mode and affinity of the molecule to its target. The synthesis of N-acyl-α-amino amides can be achieved by activating the carboxylic acid (e.g., by converting it to an acid chloride or using peptide coupling reagents like DCC or HBTU) followed by reaction with a desired amine. google.com
These derivatizations allow for the creation of a library of compounds with varied properties, enabling the optimization of characteristics such as solubility, metabolic stability, and cell permeability.
Table 2: Examples of Synthesized Ester and Amide Derivatives
| Derivative Type | Example Structure/Precursor | Synthetic Method | Purpose of Modification |
| Ester | S-Phenylglycine t-butyl ester | Reaction with isobutylene (B52900) and acid catalyst | Prodrug strategy to enhance cell permeability. |
| Amide | N-phenylacetyl-L-proline | Amidation reaction with phenylacetyl chloride | Improve stability and introduce new binding interactions. google.com |
| Amide | N-acetyl-α-phenylglycine from acetamide | Amide carbonylation reaction | Exploration of novel synthetic routes to N-acyl amino acids. google.com |
Investigation of Aromatic Substitutions and Their Influence on Molecular Characteristics
Substituting the hydrogen atoms on the two phenyl rings of L-2-Phenyl-N-(phenylacetyl)glycine provides a powerful tool to modulate its molecular characteristics. These substitutions can influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity.
Substitutions on the Phenylacetyl Ring: This ring is often a key focus for modification. In the context of γ-secretase inhibitors, introducing electron-withdrawing groups, such as fluorine atoms, has proven to be a particularly effective strategy. For example, the compound DAPT features a 3,5-difluorophenacetyl group. researchgate.netnih.gov These fluorine atoms can have several beneficial effects:
Metabolic Stability: They can block sites of oxidative metabolism, thereby increasing the compound's half-life.
Binding Affinity: The highly electronegative fluorine atoms can alter the electronic distribution of the acyl group, potentially leading to more favorable interactions (e.g., dipole-dipole or hydrogen bonding with specific receptor sites).
Conformation: The presence of substituents can influence the preferred conformation of the side chain, locking it into a more bioactive shape.
Substitutions on the Phenylglycine Ring: Modifications to the phenyl ring of the phenylglycine core are also explored to optimize hydrophobic interactions within the binding pocket of a target enzyme. The introduction of small alkyl or halogen groups can enhance van der Waals interactions and improve binding affinity. However, SAR studies often show that this part of the molecule can be less tolerant to substitution than the N-acyl group, suggesting a tighter fit in the binding site.
Incorporation of L-2-Phenyl-N-(phenylacetyl)glycine into Peptide and Oligopeptide Constructs
The L-2-Phenyl-N-(phenylacetyl)glycine unit is frequently used as a component in the synthesis of larger, more complex peptide and oligopeptide structures. Phenylglycine itself is a non-proteinogenic amino acid found in various peptide natural products, where it often plays a role in conferring specific conformations and biological activities. rsc.orgnih.gov
The N-acylated form serves as a valuable building block for peptidomimetics. A prominent example is its incorporation into dipeptide analogues designed to inhibit proteases. The synthesis of DAPT illustrates this principle, where N-(3,5-difluorophenacetyl)-L-alanine is coupled with an S-phenylglycine t-butyl ester to form the final dipeptidic structure. nih.govnih.gov
The general synthetic strategy involves standard peptide coupling techniques. The N-acylated amino acid (e.g., N-phenylacetyl-L-phenylglycine or a substituted analogue) is activated at its carboxyl terminus and then reacted with the free amino group of another amino acid or peptide segment. Protecting groups are often required for other reactive functional groups during the coupling process to ensure the specific formation of the desired peptide bond. google.com This modular approach allows for the construction of diverse peptide-based libraries for screening and drug discovery.
Strategic Applications of L 2 Phenyl N Phenylacetyl Glycine in Organic Synthesis
Utilization as a Chiral Building Block in Asymmetric Synthesis
The L-phenylglycine core of L-2-Phenyl-N-(phenylacetyl)glycine provides a robust chiral scaffold, making it a highly attractive building block for asymmetric synthesis. The stereocontrol exerted by the phenyl group at the α-carbon can be harnessed to direct the formation of new stereocenters in a predictable manner. While direct studies on L-2-Phenyl-N-(phenylacetyl)glycine as a chiral auxiliary are not extensively documented, the well-established use of related phenylglycine derivatives provides a strong basis for its potential in this area.
For instance, derivatives of (R)-phenylglycine have been successfully employed as chiral auxiliaries in the asymmetric Strecker synthesis of α-amino acids. nih.gov In these reactions, the phenylglycine moiety guides the addition of cyanide to an imine, leading to the formation of a new chiral center with high diastereoselectivity. Similarly, (R)-2-phenylglycine has been utilized as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones, key structural components of β-lactam antibiotics. scispace.com The phenylglycine-derived auxiliary directs the stereochemical outcome of the cyclization reaction, enabling the synthesis of enantiomerically enriched products.
The N-phenylacetyl group in L-2-Phenyl-N-(phenylacetyl)glycine can further modulate the steric and electronic properties of the molecule, potentially enhancing its stereodirecting ability. This acyl group can influence the conformational preferences of the molecule, thereby creating a more defined chiral environment for asymmetric transformations. The potential applications of L-2-Phenyl-N-(phenylacetyl)glycine as a chiral building block are summarized in the table below.
| Asymmetric Reaction | Potential Role of L-2-Phenyl-N-(phenylacetyl)glycine | Rationale based on Phenylglycine Derivatives |
| Aldol (B89426) Reactions | As a chiral auxiliary to control the stereochemistry of the newly formed β-hydroxy carbonyl unit. | Phenylglycine-derived oxazolidinones have been used to direct aldol additions. |
| Michael Additions | To direct the conjugate addition of nucleophiles to α,β-unsaturated systems. | Chiral imines derived from phenylglycine have been used to control the stereoselectivity of Michael reactions. |
| Diels-Alder Reactions | As a chiral dienophile or as part of a chiral Lewis acid catalyst. | Phenylglycine has been incorporated into chiral ligands for metal-catalyzed cycloadditions. |
| Alkylation Reactions | To control the stereoselective alkylation of enolates. | Chiral amides derived from phenylglycine have demonstrated excellent stereocontrol in alkylation reactions. |
Precursor for the Synthesis of Complex Bioactive Molecules and Natural Product Mimics
Non-proteinogenic amino acids are integral components of numerous bioactive natural products and pharmaceuticals. nih.gov L-phenylglycine itself is a known precursor in the biosynthesis of several important molecules. rsc.org For example, L-phenylglycine is a building block for the antitumor agent paclitaxel (B517696) (Taxol) and the somatostatin (B550006) analogue pasireotide, which is used in the treatment of Cushing's disease. nih.gov Furthermore, a derivative of phenylglycine is a key component of DAPT (N-[N-(3,5-difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester), an inhibitor of γ-secretase with potential applications in treating Alzheimer's disease and cancer. nih.gov
L-2-Phenyl-N-(phenylacetyl)glycine, as a pre-functionalized derivative of L-phenylglycine, offers a strategic advantage in the synthesis of such complex molecules. The presence of the N-phenylacetyl group can serve as a protecting group or as a precursor to other functionalities. This pre-installed group can streamline synthetic routes by reducing the number of protecting group manipulations.
The synthesis of natural product mimics often involves the incorporation of unnatural amino acids to enhance biological activity or stability. The rigid framework and defined stereochemistry of L-2-Phenyl-N-(phenylacetyl)glycine make it an excellent candidate for inclusion in peptidomimetics and other natural product analogues. By replacing a native amino acid with this substituted glycine (B1666218), researchers can probe structure-activity relationships and develop novel therapeutic agents.
| Target Bioactive Molecule Class | Potential Synthetic Utility of L-2-Phenyl-N-(phenylacetyl)glycine | Example of a Related Natural Product or Drug |
| Peptide Antibiotics | Incorporation into peptide sequences to enhance stability against proteolysis and to modulate biological activity. | Virginiamycin S, Pristinamycin I nih.gov |
| Anticancer Agents | As a chiral precursor for the synthesis of complex side chains or core structures. | Paclitaxel (Taxol) nih.gov |
| Neurologically Active Compounds | As a scaffold for the synthesis of receptor antagonists or enzyme inhibitors. | DAPT nih.gov |
| Hormonal Analogues | As a modified amino acid in peptide hormone analogues to improve pharmacokinetic properties. | Pasireotide nih.gov |
Development of Novel Reagents and Catalysts derived from Substituted Glycine Frameworks
The development of novel reagents and catalysts for organic synthesis is a continuous pursuit. The structural features of L-2-Phenyl-N-(phenylacetyl)glycine provide a promising framework for the design of new catalytic systems. The carboxylic acid functionality can be readily modified to attach the molecule to a solid support or to coordinate to a metal center. The two phenyl groups can be functionalized to tune the steric and electronic properties of the resulting reagent or catalyst.
While specific examples derived from L-2-Phenyl-N-(phenylacetyl)glycine are yet to be reported, the broader class of substituted glycine derivatives has shown potential in catalysis. For instance, N-acyl-amino acids have been used as ligands in transition metal-catalyzed asymmetric reactions. The chirality of the amino acid backbone, in proximity to the coordinating N-acyl group, can induce high levels of enantioselectivity in the catalytic transformation.
The potential for developing novel reagents and catalysts from the L-2-Phenyl-N-(phenylacetyl)glycine framework is significant. The combination of a chiral backbone, a modifiable carboxylic acid, and tunable aromatic rings offers a versatile platform for rational catalyst design. Future research in this area could lead to the discovery of highly efficient and selective catalysts for a wide range of organic transformations.
| Catalyst/Reagent Type | Potential Design from L-2-Phenyl-N-(phenylacetyl)glycine | Potential Applications |
| Chiral Ligands for Transition Metals | Modification of the carboxylate to coordinate with metals like rhodium, palladium, or copper. | Asymmetric hydrogenation, cross-coupling reactions, and cyclopropanation. |
| Organocatalysts | Derivatization of the amine or carboxylic acid to create hydrogen-bonding or Brønsted acid/base catalysts. | Asymmetric aldol reactions, Michael additions, and Mannich reactions. |
| Chiral Phase-Transfer Catalysts | Quaternization of the nitrogen atom to generate a chiral ammonium (B1175870) salt. | Asymmetric alkylation, epoxidation, and cyclization reactions under phase-transfer conditions. |
| Chiral Derivatizing Agents | Conversion of the carboxylic acid to an acid chloride or other activated species. | For the determination of enantiomeric excess of chiral alcohols and amines via NMR or chromatography. |
Q & A
Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of L-2-phenyl-N-(phenylacetyl)glycine in synthetic batches?
Answer:
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is essential for purity assessment and structural validation. Ultra-performance liquid chromatography (UPLC) with optimized parameters (e.g., C18 columns, gradient elution with 0.1% formic acid in water/acetonitrile) enables precise separation of isomers and byproducts . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) should confirm the phenylacetyl and glycine moieties, with particular attention to the α-carbon stereochemistry (L-configuration). Quantification of residual solvents or unreacted precursors can be achieved via gas chromatography (GC) .
Basic: What synthetic routes are most effective for producing L-2-phenyl-N-(phenylacetyl)glycine, and how can reaction conditions be optimized?
Answer:
A two-step approach is common: (1) Protection of L-phenylglycine using benzyl chloroformate (Cbz-Cl) to prevent racemization, followed by (2) coupling with phenylacetyl chloride in anhydrous dichloromethane under Schotten-Baumann conditions. Catalytic triethylamine (TEA) enhances nucleophilic acyl substitution. Temperature control (<0°C) minimizes hydrolysis of the acyl chloride. Post-synthesis, purification via recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane) improves yield . Alternative methods include enzymatic acylation using lipases in non-polar solvents to preserve stereochemistry .
Advanced: How can researchers resolve discrepancies in reported metabolic pathways of phenylacetyl-glycine derivatives across in vitro and in vivo models?
Answer:
Contradictions often arise from interspecies differences in cytochrome P450 (CYP) enzyme activity and renal clearance rates. A tiered experimental design is recommended:
- Step 1: Conduct in vitro hepatic microsome assays (human/rodent) to identify primary metabolites (e.g., hydroxylated or glucuronidated derivatives).
- Step 2: Validate findings in in vivo models (e.g., Sprague-Dawley rats) using LC-MS/MS to track urinary metabolites like phenylacetyl glycine (PAG) and phenylbutyryl glycine (PBG) .
- Step 3: Cross-reference with human pharmacokinetic data via stable isotope labeling to distinguish host vs. gut microbiota contributions to metabolism .
Advanced: What computational strategies predict the interaction of L-2-phenyl-N-(phenylacetyl)glycine with glycine receptors or transporters?
Answer:
Molecular docking (e.g., AutoDock Vina) using crystal structures of glycine receptors (e.g., GlyRα1, PDB ID: 3JAD) can model binding affinities. Key parameters include:
- Pharmacophore alignment: The phenylacetyl group’s hydrophobic interactions with receptor subsites.
- Molecular dynamics (MD) simulations: Assess stability of hydrogen bonds between the glycine moiety and Arg271/Lys273 residues.
- Free energy perturbation (FEP): Quantify the impact of stereochemical inversion (D-isomer) on binding . Experimental validation via electrophysiology (patch-clamp) in HEK293 cells expressing GlyR isoforms is critical .
Advanced: How does the phenylacetyl group influence the compound’s stability under physiological conditions, and what formulation strategies mitigate degradation?
Answer:
The phenylacetyl group enhances lipophilicity but increases susceptibility to esterase-mediated hydrolysis. Stability assays (pH 1.2–7.4 buffers, 37°C) reveal rapid degradation in gastric fluid. Strategies include:
- Prodrug design: Replace the labile ester with a carbamate linkage.
- Nanocarrier encapsulation: Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles (100–200 nm) to prolong systemic circulation.
- Co-administration with esterase inhibitors (e.g., bis-p-nitrophenyl phosphate, BNPP) in in vitro models .
Basic: What are the critical parameters for validating L-2-phenyl-N-(phenylacetyl)glycine in pharmacokinetic studies?
Answer:
- Sample preparation: Plasma protein precipitation with acetonitrile (1:3 v/v) followed by solid-phase extraction (C18 cartridges).
- Chromatography: Reverse-phase UPLC (Accucore C18, 2.6 µm) with a mobile phase of 0.1% formic acid and acetonitrile (gradient: 5–95% over 10 min).
- Mass spectrometry: Electrospray ionization (ESI+) in selected reaction monitoring (SRM) mode for quantitation (e.g., m/z 222.1 → 148.0 for PAG) . Calibration curves (1–1000 ng/mL) must meet FDA guidelines for linearity (R² > 0.99) and precision (CV < 15%).
Advanced: How can researchers investigate the role of stereochemistry (L vs. D isomers) in the biological activity of phenylacetyl-glycine derivatives?
Answer:
- Chiral separation: Use HPLC with a chiral stationary phase (e.g., Chirobiotic T column) and isocratic elution (hexane/isopropanol, 90:10).
- In vitro assays: Compare IC₅₀ values in target systems (e.g., NMDA receptor inhibition) using racemic mixtures vs. enantiopure samples.
- Circular dichroism (CD): Correlate optical activity with conformational stability in aqueous vs. lipid environments .
Basic: What safety protocols are essential when handling L-2-phenyl-N-(phenylacetyl)glycine in laboratory settings?
Answer:
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods for synthesis/purification steps due to volatile solvents (e.g., dichloromethane).
- Waste disposal: Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal. Follow OSHA guidelines for organic waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
